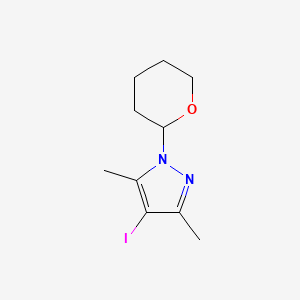![molecular formula C17H23N3O2 B8226520 tert-Butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B8226520.png)
tert-Butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate
Übersicht
Beschreibung
tert-Butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate: is an organic compound that serves as a pharmaceutical intermediate. It is known for its role as an impurity in the synthesis of bilastine, an antihistamine used to treat allergic conditions . The compound features a benzimidazole moiety linked to a piperidine ring, which is further substituted with a tert-butyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate typically involves the following steps:
Protection of the amine group: The piperidine ring is protected using di-tert-butyl dicarbonate to form N-BOC-piperidine-4-carboxylic acid.
Formation of the benzimidazole ring: The benzimidazole ring is synthesized from o-phenylenediamine and an appropriate carboxylic acid derivative.
Coupling reaction: The protected piperidine and benzimidazole intermediates are coupled under suitable conditions to form the final product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can target the nitro groups if present in the benzimidazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like tert-butyl hydroperoxide (TBHP) are commonly used.
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) are employed.
Substitution: Nucleophiles like amines or alkoxides are used under basic conditions.
Major Products Formed:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound is used as an intermediate in the synthesis of various pharmaceuticals and organic molecules . Biology : It is studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine : As a pharmaceutical intermediate, it plays a role in the development of drugs like bilastine . Industry : The compound is used in the production of fine chemicals and advanced materials .
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate is primarily related to its role as an intermediate. In the context of bilastine synthesis, it contributes to the formation of the active pharmaceutical ingredient by providing the necessary structural framework . The molecular targets and pathways involved are specific to the final drug product rather than the intermediate itself.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate: Another intermediate used in pharmaceutical synthesis.
2-Methyl-2-propanyl 4-(1H-benzimidazol-2-yl)-1-piperidinecarboxylate: A structurally related compound with similar applications.
Uniqueness: : tert-Butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of specific pharmaceuticals like bilastine .
Eigenschaften
IUPAC Name |
tert-butyl 4-(benzimidazol-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)19-10-8-13(9-11-19)20-12-18-14-6-4-5-7-15(14)20/h4-7,12-13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQICJNSWLWZDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1S,4R,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B8226451.png)







![6-Fluoro-2-azaspiro[3.4]octane hydrochloride](/img/structure/B8226493.png)
![tert-Butyl 1-(aminomethyl)-4-azabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B8226496.png)
![1-(5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B8226511.png)
![Methyl pyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B8226527.png)


